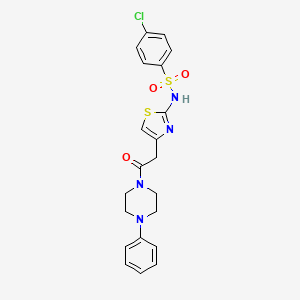

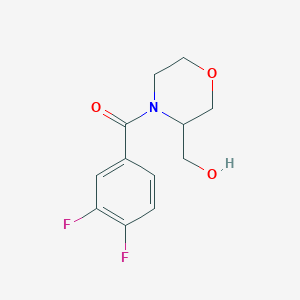

![molecular formula C20H16N4O2S B2730232 N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1448051-07-7](/img/structure/B2730232.png)

N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar molecules involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Molecular Structure Analysis

The structure of N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Applications De Recherche Scientifique

Microwave-Assisted Facile Synthesis and Anticancer Evaluation

A study reported the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting a microwave-assisted, solvent-free synthesis approach. These compounds, related in structure to the chemical query, demonstrated promising anticancer activity against various human cancer cell lines, emphasizing the therapeutic potential of such structural motifs in cancer treatment. The study also explored the oral drug-like behavior of the synthesized compounds, suggesting their suitability as drug candidates (Tiwari et al., 2017).

Synthesis and Anti-inflammatory Activity

Research on the synthesis of indolyl azetidinones, which share a structural similarity with the compound of interest, revealed their significant anti-inflammatory properties. This work provides a foundation for the development of new therapeutic agents targeting inflammation-related disorders, showcasing the relevance of such chemical structures in the design of anti-inflammatory drugs (Kalsi et al., 1990).

Antimicrobial Properties

A series of compounds incorporating the benzothiazole class were synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacterial and fungal strains. The findings indicate that structural derivatives of benzothiazole, akin to the queried compound, exhibit moderate to good antimicrobial activities, suggesting their potential application in combating infectious diseases (Gilani et al., 2016).

Antibacterial Agents Development

Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as novel antibacterial agents. This research underscores the antibacterial efficacy of compounds structurally related to the query, particularly against Staphylococcus aureus and Bacillus subtilis, further emphasizing the significance of such molecules in developing new antibacterial drugs (Palkar et al., 2017).

Mécanisme D'action

Orientations Futures

Indole derivatives, which include N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further exploring the therapeutic potential of this compound.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-18(23-20-22-16-7-3-4-8-17(16)27-20)12-10-24(11-12)19(26)14-9-21-15-6-2-1-5-13(14)15/h1-9,12,21H,10-11H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROJALOEDAMOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

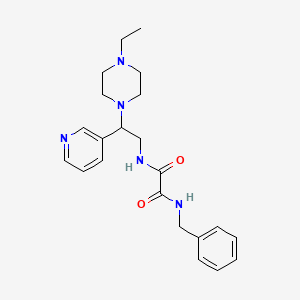

![1,4'-bipiperidin-1'-yl[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2730152.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)

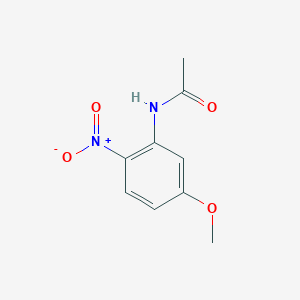

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2730163.png)

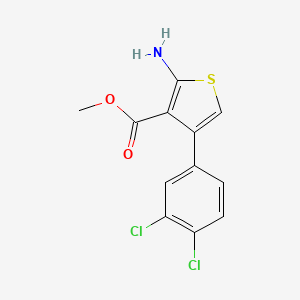

![Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2730166.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide](/img/structure/B2730168.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)